

Application Notes and Protocol for N-tritylation of DL-Serine Methyl Ester

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Compound of Interest

Compound Name: *N-(Triphenylmethyl)-DL-serine*
Methyl Ester

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Introduction

The protection of functional groups is a critical strategy in the multi-step synthesis of complex molecules such as peptides and pharmaceuticals. The trityl (triphenylmethyl, Tr) group is a widely used protecting group for amines, prized for its steric bulk and its lability under mild acidic conditions, which allows for selective deprotection without affecting other acid-sensitive protecting groups. This document provides a detailed protocol for the N-tritylation of DL-serine methyl ester, a valuable building block in synthetic organic chemistry. The protocol is adapted from established methods for the N-tritylation of amino acid esters.[\[1\]](#)[\[2\]](#)

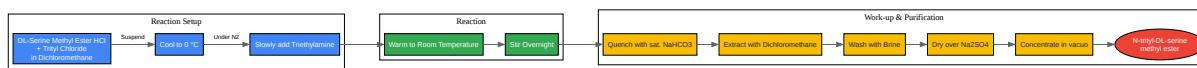
Data Presentation

The following table summarizes the key quantitative data for the N-tritylation of DL-serine methyl ester.

Parameter	Value	Reference
Starting Material	DL-Serine Methyl Ester Hydrochloride	
Reagents	Triphenylmethyl Chloride (Trityl Chloride)	
	Triethylamine (Et ₃ N)	
Solvent	Dichloromethane (CH ₂ Cl ₂)	
Reaction Time	Overnight	[3]
Reaction Temperature	0 °C to Room Temperature	[3]
Expected Yield	~90%	[1]
Product	N-trityl-DL-serine methyl ester	
Molecular Formula	C ₂₃ H ₂₃ NO ₃	[3][4]
Molecular Weight	361.43 g/mol	[3][4]
Appearance	White to light yellow powder/crystal	[3]
Melting Point	148-150 °C (for L-enantiomer)	[3][4][5]
Solubility	Soluble in methanol and dichloromethane	[3][4]

Experimental Workflow

The following diagram illustrates the workflow for the N-tritylation of DL-serine methyl ester.



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